(1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
Description
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Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(11-5)4-3-7(10)12-14/h14H,3-4H2,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDDNKJONNYUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=NO)N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC/C(=N/O)/N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 219.67 g/mol. The structure features a pyrazole ring substituted with a chloro and dimethyl group, which is critical for its biological activity.
Research indicates that pyrazole derivatives exhibit their biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, select compounds have shown significant selectivity towards COX-2 over COX-1, which is associated with reduced gastrointestinal side effects typically seen with non-steroidal anti-inflammatory drugs (NSAIDs) .
Key Mechanisms:
- COX Inhibition : Selective inhibition of COX-2 leads to decreased production of prostaglandins involved in inflammation.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives may also possess antioxidant properties, contributing to their anti-inflammatory effects .
Anti-inflammatory Effects
In vitro and in vivo studies have demonstrated that this compound exhibits potent anti-inflammatory activity. For instance:
- In Vivo Studies : In carrageenan-induced paw edema models in rats, compounds similar to this derivative showed significant reduction in edema compared to control groups .
- IC50 Values : The compound's IC50 values for COX inhibition have been reported in the range of 0.034 to 0.052 μM, indicating high potency .
Analgesic Properties
The analgesic potential of this compound was evaluated alongside traditional analgesics such as diclofenac. Results indicated comparable efficacy in pain relief while maintaining a favorable safety profile .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
